Carbonylation Efficiency: 94% Isolated Yield vs. 85% for Alternative Nucleophilic Aromatic Substitution Route
In a head-to-head process development study by Daniewski et al., 3‑chloro‑2‑iodotoluene was directly carbonylated in methanol using a palladium catalyst, furnishing methyl 2‑chloro‑6‑methylbenzoate which after hydrolysis afforded 2‑chloro‑6‑methylbenzoic acid in 94% isolated yield (84% after recrystallization) . In the same publication, an alternative nucleophilic aromatic substitution route starting from 2‑chloro‑6‑fluorobenzaldehyde gave the same acid target in only 85% overall yield . This 9‑percentage‑point yield advantage translates to a 60% reduction in material loss during synthesis of the carboxylic acid intermediate.
| Evidence Dimension | Synthetic Yield to 2‑Chloro‑6‑methylbenzoic Acid |
|---|---|
| Target Compound Data | 94% isolated yield (carbonylation/hydrolysis sequence) |
| Comparator Or Baseline | Alternative route (nucleophilic aromatic substitution of 2‑chloro‑6‑fluorobenzaldehyde): 85% overall yield |
| Quantified Difference | +9 percentage points absolute; 60% lower material loss |
| Conditions | Palladium-catalyzed carbonylation in methanol, substrate:Pd = 10,000; followed by ester hydrolysis |
Why This Matters
For procurement supporting large-scale synthesis of 2‑chloro‑6‑methylbenzoic acid derivatives, 3‑chloro‑2‑iodotoluene enables a more atom-economical route with 60% less waste per mole of product.
